molecular formula C9H12N2O3 B2477583 tert-Butyl 5-hydroxypyrazine-2-carboxylate CAS No. 1259478-79-9

tert-Butyl 5-hydroxypyrazine-2-carboxylate

Cat. No.: B2477583
CAS No.: 1259478-79-9
M. Wt: 196.206
InChI Key: QKLXHPLCQKZQCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

tert-Butyl 5-hydroxypyrazine-2-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and the development of new compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of tert-Butyl 5-hydroxypyrazine-2-carboxylate typically involves the reaction of pyrazine derivatives with tert-butyl esters under controlled conditions. One common method includes the use of tert-butyl 5-oxo-4,5-dihydropyrazine-2-carboxylate as a precursor .

Industrial Production Methods: : Industrial production methods for this compound are not widely documented. the compound can be synthesized in laboratory settings using standard organic synthesis techniques .

Chemical Reactions Analysis

Types of Reactions: : tert-Butyl 5-hydroxypyrazine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols .

Mechanism of Action

The mechanism of action of tert-Butyl 5-hydroxypyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl group and pyrazine ring play crucial roles in its reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Comparison: : tert-Butyl 5-hydroxypyrazine-2-carboxylate is unique due to its hydroxyl group, which imparts distinct chemical properties and reactivity compared to similar compounds. This hydroxyl group allows for specific interactions and reactions that may not be possible with other pyrazine derivatives .

Properties

IUPAC Name

tert-butyl 6-oxo-1H-pyrazine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-9(2,3)14-8(13)6-4-11-7(12)5-10-6/h4-5H,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKLXHPLCQKZQCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CNC(=O)C=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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